

Comparative Guide: Piperidine Scaffolds in Drug Design[1][2]

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Compound of Interest

Compound Name: 1-Methanesulfonylpiperidine

CAS No.: 3989-48-8

Cat. No.: B1361849

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Executive Summary

The piperidine ring (a saturated six-membered nitrogen heterocycle) represents the single most frequently utilized N-heterocyclic scaffold in FDA-approved small molecule drugs.[1][2] Its dominance over alternatives like pyrrolidine, piperazine, or morpholine stems from a unique convergence of physicochemical properties: it offers a defined chair conformation for precise receptor fitting, a tunable pKa (~11.[1]2) for electrostatic interactions, and a balanced lipophilic profile (LogP ~0.84).[1]

This guide provides a technical comparison of piperidine against its primary bioisosteres, supported by experimental data on binding affinity and metabolic stability.[1] It further details a validated protocol for late-stage functionalization, addressing the historical challenge of diversifying this scaffold without de novo synthesis.

Part 1: Physicochemical Landscape & Scaffold Selection[2]

Comparative Properties Matrix

The selection of a saturated N-heterocycle dictates the hydrodynamic radius, basicity, and metabolic fate of the final drug candidate.[1] The table below aggregates mean values derived from standard medicinal chemistry datasets.

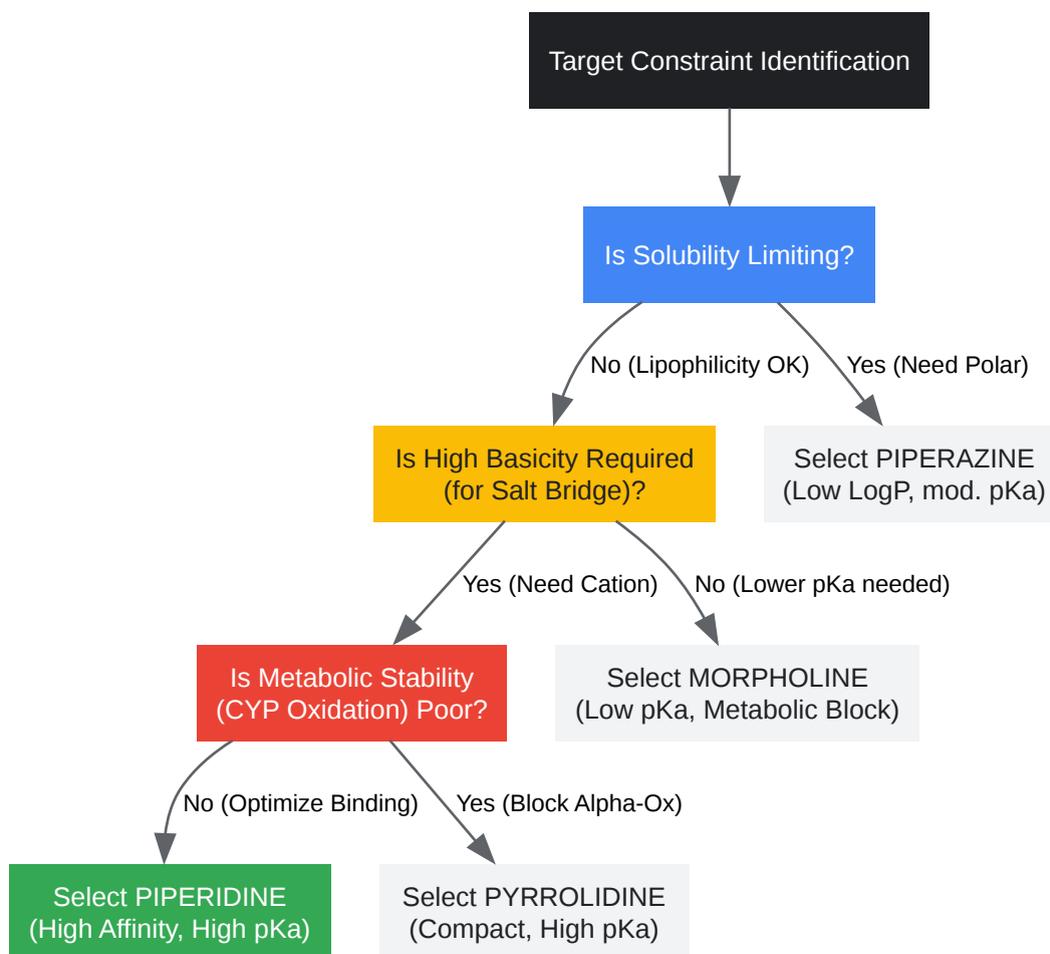
Table 1: Physicochemical Comparison of Common N-Heterocycles

Property	Piperidine	Pyrrrolidine	Piperazine	Morpholine
Ring Size	6-membered	5-membered	6-membered	6-membered
pKa (Conj. Acid)	~11.2 (Strong Base)	~11.3 (Strong Base)	~9.8 (Secondary)	~8.3 (Weak Base)
LogP (Oct/Water)	~-0.84	~-0.46	~-1.17	~-0.86
Conformation	Rigid Chair	Flexible Envelope	Chair (Dynamic)	Chair
Polar Surface Area	12 Å ²	12 Å ²	24 Å ²	21 Å ²
Primary Utility	High-affinity binding	Compactness/Solubility	Solubility/Linker	pKa modulation

Analytic Insight: While pyrrolidine is often interchangeable with piperidine regarding basicity, piperidine is preferred when conformational rigidity is required.[1] The chair conformation minimizes 1,3-diaxial strains, positioning substituents in predictable vectors for receptor binding. [1] Conversely, morpholine is the standard "metabolic blocker" used to lower pKa and prevent CYP450 oxidation, albeit often at the cost of potency [1, 3].[1]

Decision Logic for Scaffold Selection

The following decision tree illustrates the logical flow for selecting the optimal scaffold based on ADME/T constraints.



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Figure 1: Strategic decision tree for N-heterocycle selection based on solubility, basicity, and metabolic constraints.[1]

Part 2: Comparative Performance Data (Case Studies)

Binding Affinity: Piperidine vs. Piperazine

A critical study involving Sigma-1 (σ_1) and Histamine H3 receptors demonstrates the "Piperidine Advantage." [1] Researchers synthesized analogs differing only by the core ring (Piperidine vs. Piperazine) to test dual-affinity. [1][3]

Table 2: Impact of Scaffold on Binding Affinity (

in nM)[1]

Compound ID	Core Scaffold	hH3R Affinity ()	σ 1R Affinity ()	Selectivity Profile
Ligand 5	Piperidine	3.17 nM	3.64 nM	High Dual Affinity
Ligand 4	Piperazine	7.70 nM	1531 nM	Loss of σ 1R potency
Ligand 11	Piperidine	1.20 nM	12.5 nM	High Dual Affinity

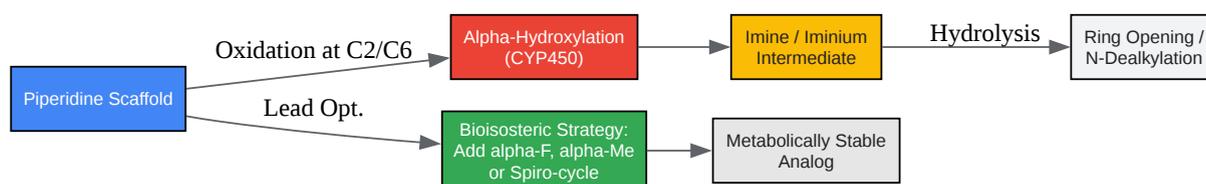
Mechanistic Interpretation: The dramatic loss of Sigma-1 affinity (>400-fold drop) when switching from piperidine (Ligand 5) to piperazine (Ligand 4) is attributed to protonation states. [1] At physiological pH, the piperazine core may exist in a di-protonated state or introduce a second polar center that clashes with the hydrophobic pocket of the σ 1 receptor.[1] The piperidine ring, maintaining a single cationic center and a lipophilic bulk, optimally satisfies the pharmacophore requirements [4, 5].[1]

Part 3: Metabolic Stability & Structural Liabilities[2]

Piperidine is metabolically robust but possesses specific "soft spots" susceptible to oxidative metabolism by CYP450 isoforms (typically CYP2D6 or CYP3A4).[1]

Metabolic Pathway Visualization

The following diagram details the oxidative vulnerability of the piperidine ring and strategies to mitigate it.



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Figure 2: Oxidative degradation pathway of piperidine and stabilization strategies via alpha-substitution.

Stabilization Strategy: To counter alpha-oxidation, medicinal chemists often introduce fluorine atoms (lowering electron density) or methyl groups (steric hindrance) at the C2 or C6 positions. [1] Alternatively, bridging the ring to form a spiro-cycle eliminates the abstractable alpha-protons entirely [8]. [1]

Part 4: Advanced Experimental Protocol

Protocol: Late-Stage -C-H Functionalization of Piperidines

Traditionally, substituted piperidines are built de novo via cyclization. [1] However, modern drug discovery requires "late-stage functionalization" to diversify existing leads. [1] The following protocol utilizes a photoredox approach (or lithiation-transmetalation) to install substituents directly onto the piperidine ring [6, 10]. [1]

Objective: Install an aryl or alkyl group at the

-position of an N-protected piperidine.

Reagents & Setup

- Substrate: N-Boc-piperidine (1.0 equiv).
- Reagent: Aryl Zinc reagent (ArZnCl) or electrophile depending on activation mode. [1]
- Catalyst: Flavin analogue (for photoredox) or s-BuLi/TMEDA (for lithiation). [1]
- Solvent: THF (anhydrous). [1]
- Atmosphere: Argon/Nitrogen inert atmosphere. [1]

Step-by-Step Methodology (Lithiation-Transmetalation Route)

- Activation (Lithiation):

- Charge a flame-dried Schlenk flask with N-Boc-piperidine (1.0 mmol) and TMEDA (1.2 mmol) in dry THF (5 mL).
- Cool the solution to -78 °C (acetone/dry ice bath). Critical: Temperature control is vital to prevent Boc-group migration or decomposition.[1]
- Add s-BuLi (1.2 equiv) dropwise over 10 minutes.[1]
- Stir at -78 °C for 1-2 hours to generate the
-lithio species.
- Transmetalation (Zinc insertion):
 - Add ZnCl

(1.0 M in THF, 1.3 equiv) dropwise to the lithiated species at -78 °C.
 - Allow the mixture to warm to room temperature (23 °C) over 30 minutes. This generates the stable organozinc intermediate.[1]
- Cross-Coupling (Negishi):
 - Add the Aryl Bromide (Ar-Br, 1.0 equiv) and Palladium catalyst (e.g., Pd(OAc)

/S-Phos, 5 mol%).[1]
 - Heat the reaction mixture to 60 °C for 12 hours.
- Workup & Purification:
 - Quench with saturated NH

Cl solution.[1]
 - Extract with EtOAc (3x).[1] Dry organics over MgSO

.[1]
 - Purify via flash column chromatography (Hexane/EtOAc gradient).[1]

Validation Check:

- NMR: Look for the disappearance of one -proton signal and the appearance of aromatic signals.
- Chirality: Note that this method typically produces a racemate unless chiral ligands (e.g., sparteine) are used during the lithiation step [9].[1]

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